4-Allyltoluene
Overview
Description
Synthesis Analysis
The synthesis of 4-Allyltoluene and related compounds often involves catalytic processes or specific reaction mechanisms. For example, the (4+3)-cycloaddition reaction utilizing allylic cations as dienophiles has been highlighted as a powerful method for direct synthesis of seven-membered rings, showcasing the versatility of allyl-containing compounds in organic synthesis (Harmata, 2010). Additionally, ethylene and p-allyltoluene copolymers have been synthesized, indicating the potential of 4-Allyltoluene in polymer chemistry (Li et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Allyltoluene enables a variety of chemical transformations due to the presence of both allyl and aromatic moieties. Detailed structural analyses, such as those conducted via DFT and ab initio HF calculations, offer insights into the vibrational bands, chemical shifts, and overall stability of the molecule (Karakurt et al., 2010).
Chemical Reactions and Properties
4-Allyltoluene undergoes numerous chemical reactions, leveraging the reactivity of the allyl group. For instance, allylation reactions have been explored for the synthesis of complex molecules, highlighting the compound's utility in organic synthesis (Alcaide et al., 2000). The dienol-benzene rearrangement of allyldienols to produce mixtures of allyltoluenes further demonstrates the compound's interesting reaction pathways and potential for creating diverse molecular architectures (Hansen et al., 1968).
Physical Properties Analysis
The physical properties of 4-Allyltoluene, such as melting and boiling points, solubility, and density, are crucial for its application in various chemical processes. While specific studies focusing on these properties were not identified in the current literature search, they can generally be inferred from the compound's molecular structure and comparison with similar organic compounds.
Chemical Properties Analysis
4-Allyltoluene's chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, define its role in synthetic chemistry. The palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes is one example of its reactivity, enabling the formation of complex organic molecules (McCammant et al., 2013). Furthermore, the mild rhodium(III)-catalyzed C-H allylation highlights the potential for direct and stereoselective synthesis of (E)-allylic alcohols, showcasing the versatility of 4-Allyltoluene in facilitating selective chemical transformations (Zhang et al., 2014).
Scientific Research Applications
Methods of Application or Experimental Procedures:
In the study referenced, the electroantennography (EAG) technique was used to measure the antennal olfactory response of the Mediterranean fruit fly to 4-Allyltoluene . This involves applying a voltage across the insect’s antenna and measuring the resulting electrical signal as the insect responds to the aroma of the compound.
Results or Outcomes:
The study found that 4-Allyltoluene elicited a significant olfactory response in the Mediterranean fruit fly . This suggests that the compound could be used as an attractant in traps or other pest control strategies.
Methods of Application or Experimental Procedures:
Eugenol is commonly obtained by hydrodistillation, steam distillation, or soxhlet extraction . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .
Results or Outcomes:
The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the methodologies of synthesis, pharmacological properties, and further applications of eugenol derivatives have been reviewed .
Methods of Application or Experimental Procedures:
The specific methods of application or experimental procedures in proteomics research are not detailed in the source .
Results or Outcomes:
The specific results or outcomes obtained in proteomics research using 4-Allyltoluene are not detailed in the source .
properties
IUPAC Name |
1-methyl-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062983 | |
Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyltoluene | |
CAS RN |
3333-13-9 | |
Record name | 4-Allyltoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropenyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Allyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-allyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ALLYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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